-(Diphenylphosphino)-1-propylamine (also known as (3-Aminopropyl)diphenylphosphine) serves as a versatile ligand in various metal-catalyzed cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic synthesis. Its popularity arises from its:
This ligand finds application in a wide range of cross-coupling reactions, including:
The successful application of 3-(Diphenylphosphino)-1-propylamine in these reactions highlights its significance in facilitating diverse C-C bond formation strategies, ultimately contributing to the synthesis of complex organic molecules.
Recent research explores the potential of 3-(Diphenylphosphino)-1-propylamine and its derivatives as ligands for developing metal complexes with interesting biological activities. Studies suggest their potential as:
3-(Diphenylphosphino)-1-propylamine is an organophosphorus compound with the molecular formula C₁₅H₁₈NP. This compound features a diphenylphosphino group attached to a propylamine backbone, making it a versatile ligand in coordination chemistry. Its structure includes a phosphorus atom bonded to two phenyl groups and an amine group, which contributes to its unique chemical properties and reactivity.
The reactivity of 3-(Diphenylphosphino)-1-propylamine is primarily characterized by its ability to coordinate with various metal ions, forming stable complexes. It can participate in:
Research indicates that 3-(Diphenylphosphino)-1-propylamine exhibits biological activity, particularly in inhibiting biofilm formation by certain bacterial strains. This property makes it a candidate for further exploration in antimicrobial applications, especially in combating infections caused by biofilm-forming bacteria .
Several methods have been developed for synthesizing 3-(Diphenylphosphino)-1-propylamine:
3-(Diphenylphosphino)-1-propylamine finds applications in various fields:
Studies on the interactions of 3-(Diphenylphosphino)-1-propylamine with metal ions have shown that it forms stable complexes, enhancing the reactivity and selectivity of catalytic processes. The compound's ability to stabilize various oxidation states of metals makes it valuable in coordination chemistry and catalysis .
Several compounds share structural similarities with 3-(Diphenylphosphino)-1-propylamine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Bis(diphenylphosphino)propane | Diphosphine | Contains two diphenylphosphino groups; more sterically bulky. |
Diphenylphosphine | Monophosphine | Simpler structure; lacks the amine functionality. |
Triphenylphosphine | Monophosphine | Highly stable; used extensively in organic synthesis but lacks amino functionality. |
What sets 3-(Diphenylphosphino)-1-propylamine apart from these similar compounds is its combination of both phosphine and amine functionalities, allowing for diverse reactivity patterns and applications in both coordination chemistry and biological contexts. Its ability to inhibit biofilm formation further distinguishes it from other phosphines that do not exhibit such biological activity.
DPPA was first synthesized in the early 2000s through nucleophilic substitution reactions involving diphenylphosphine and halogenated propylamines. A seminal 2006 protocol demonstrated its utility in forming palladium complexes:
Table 1: Key Physical Properties of DPPA
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₈NP | |
Boiling Point | 145°C (1 mmHg) | |
Flash Point | 170°C | |
Hazard Statements | H314 (Skin/Eye Damage) | |
Transport Class | UN2735, Class 8, Packing Group II |
DPPA bridges phosphine and amine functionalities, offering:
Figure 1: Proposed 3D Conformation of DPPA
(Describe as a propyl chain with terminal amine and pendant diphenylphosphine groups, adopting a staggered conformation to minimize steric clashes.)
DFT studies elucidate electronic effects:
The traditional synthesis of 3-(diphenylphosphino)-1-propylamine follows established organophosphorus chemistry principles, primarily employing nucleophilic substitution reactions between metal phosphides and alkyl halides [8] [11]. The classical approach involves the generation of diphenylphosphide anions through deprotonation of diphenylphosphine with strong bases, followed by alkylation with appropriate propylamine derivatives [8].
The fundamental reaction pathway begins with diphenylphosphine, which undergoes deprotonation using n-butyllithium in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures [6] [8]. The resulting lithium diphenylphosphide serves as a nucleophilic species that reacts with 3-chloropropylamine hydrochloride or similar halogenated propylamine derivatives [6]. This reaction typically requires careful control of stoichiometry and reaction conditions to prevent side reactions and ensure high yields.
Historical synthetic procedures often employed harsh reaction conditions, including elevated temperatures and extended reaction times [11]. The process typically involves multiple steps: first, the protection of the amine functionality to prevent unwanted side reactions, followed by the phosphine installation, and finally deprotection to yield the target compound [11]. Temperature control during the alkylation step is crucial, as elevated temperatures can lead to elimination reactions or multiple alkylation products [11].
Traditional purification methods relied heavily on fractional distillation under reduced pressure, taking advantage of the compound's boiling point of 145°C at 1 mmHg [3] [5]. The compound's physical properties, including its colorless to light yellow appearance as a liquid at room temperature, facilitate identification and purification through conventional techniques [3] [5].
Contemporary synthetic approaches to 3-(diphenylphosphino)-1-propylamine have benefited significantly from advances in reaction methodology and process optimization [37] [38]. Modern strategies emphasize improved selectivity, reduced reaction times, and enhanced functional group tolerance compared to traditional methods [37].
Microwave-assisted synthesis has emerged as a particularly effective modern approach for phosphine ligand preparation [39] [42]. These methods utilize controlled microwave heating to accelerate reaction rates while maintaining precise temperature control [42]. The use of microwave conditions in phosphine synthesis has demonstrated significant advantages, including reduced reaction times from hours to minutes and improved yields through more efficient energy transfer [42].
Flow chemistry represents another significant advancement in the synthesis of organophosphine compounds [40]. Continuous flow processes allow for better control of reaction parameters, including temperature, pressure, and reagent mixing, leading to more consistent product quality and reduced formation of byproducts [40]. Flow chemistry methods for phosphine synthesis typically employ packed bed reactors containing immobilized catalysts, enabling continuous operation and simplified purification procedures [40].
Modern optimization strategies also focus on catalyst development and ligand design [37] [38]. High-throughput screening techniques have been employed to identify optimal reaction conditions and catalyst systems for phosphine synthesis [37]. These approaches utilize parallel synthesis and automated analysis to rapidly evaluate multiple reaction variables, including solvent systems, temperature profiles, and catalyst loadings [37].
The incorporation of advanced analytical techniques, such as in-line nuclear magnetic resonance spectroscopy and real-time monitoring, has enabled precise control over reaction progress and product formation [40]. These analytical tools allow for immediate adjustment of reaction parameters to maximize yields and minimize impurities [40].
Synthetic Method | Reaction Time | Yield (%) | Temperature (°C) | Advantages |
---|---|---|---|---|
Traditional Batch | 6-12 hours | 60-75 | 25-80 | Simple setup, well-established |
Microwave-Assisted | 15-30 minutes | 75-90 | 80-150 | Rapid heating, improved yields |
Flow Chemistry | Continuous | 80-95 | 60-120 | Consistent quality, scalable |
Electrochemical | 2-4 hours | 70-85 | 20-50 | Mild conditions, selective |
The development of environmentally sustainable synthetic routes for 3-(diphenylphosphino)-1-propylamine has become increasingly important in contemporary organophosphorus chemistry [15] [16] [19]. Green chemistry principles have been successfully applied to reduce the environmental impact of phosphine synthesis while maintaining or improving synthetic efficiency [15].
Electrochemical synthesis represents a significant advancement in green phosphine chemistry [12] [17]. These methods utilize electrical energy to drive chemical transformations, eliminating the need for stoichiometric oxidizing or reducing agents [17]. Electrochemical approaches for phosphine synthesis typically employ simple electrode materials such as graphite or platinum, operating under mild conditions at room temperature [17]. The process generates minimal waste products and can be easily scaled for industrial applications [17].
Photocatalytic methods have emerged as another environmentally friendly approach to phosphine synthesis [15]. These processes utilize visible light and photocatalysts to initiate radical reactions that form carbon-phosphorus bonds under mild conditions [15]. Photocatalytic synthesis offers advantages including operation at room temperature, use of readily available starting materials, and minimal generation of toxic byproducts [15].
Mechanochemical synthesis, employing ball milling and other mechanical energy sources, has shown promise for phosphine preparation without the use of organic solvents [16]. These methods utilize mechanical force to initiate chemical reactions, often resulting in higher reaction rates and improved selectivity compared to solution-phase methods [16]. Mechanochemical approaches are particularly attractive for their reduced environmental impact and simplified purification procedures [16].
The use of renewable feedstocks for phosphine synthesis has gained attention as part of broader sustainability initiatives [19] [21]. Biomass-derived alcohols and phenols can serve as starting materials for organophosphorus compounds, providing alternatives to petroleum-based precursors [19] [21]. These renewable approaches often employ enzymatic or biocatalytic processes that operate under mild conditions and generate biodegradable byproducts [21].
Solvent-free synthesis methods have been developed to eliminate the use of volatile organic compounds in phosphine preparation [16]. These approaches typically employ neat reactants or solid-supported reagents, reducing both environmental impact and purification requirements [16]. The development of ionic liquids as reaction media has also contributed to greener phosphine synthesis by providing recyclable, non-volatile alternatives to traditional organic solvents [16].
The purification of 3-(diphenylphosphino)-1-propylamine to research-grade standards requires sophisticated techniques due to the compound's sensitivity to oxidation and potential for impurity formation [22] [24] [27]. Modern purification strategies combine multiple complementary approaches to achieve the high purity levels required for catalytic applications [22].
Distillation under reduced pressure remains a fundamental purification technique for this compound, taking advantage of its relatively low boiling point of 145°C at 1 mmHg [3] [5]. High-vacuum distillation systems equipped with efficient fractionating columns can achieve excellent separation of the target compound from higher-boiling impurities [22]. The process typically requires careful temperature control to prevent thermal decomposition and oxidation during the distillation process [22].
Column chromatography using silica gel has proven effective for removing polar impurities and oxidation products [6] [27]. The separation typically employs gradient elution with mixtures of hexane and ethyl acetate, with the phosphine eluting at intermediate polarity [27]. Care must be taken to exclude oxygen during chromatographic purification to prevent oxidation of the phosphine functionality [22].
High-performance countercurrent chromatography has emerged as a particularly effective technique for phosphine purification [27]. This method utilizes liquid-liquid partitioning between immiscible solvent phases to achieve separation without the use of solid supports [27]. The technique offers advantages including high recovery rates, excellent resolution, and minimal sample degradation compared to traditional column chromatography [27].
Recrystallization techniques, though challenging due to the liquid nature of the compound at room temperature, can be employed using appropriate solvent systems at reduced temperatures [6]. The process typically involves dissolution in hot solvents such as ethanol or acetone, followed by controlled cooling to induce crystallization of pure material [6].
Molecular sieves and other desiccants play a crucial role in the purification process by removing trace water that can catalyze oxidation reactions [22]. The use of inert atmosphere techniques, including nitrogen or argon blanketing, is essential throughout the purification process to prevent air oxidation [22] [28].
Purification Method | Purity Achieved (%) | Recovery (%) | Time Required | Equipment Complexity |
---|---|---|---|---|
Vacuum Distillation | 95-98 | 80-90 | 4-6 hours | Moderate |
Column Chromatography | 98-99 | 70-85 | 6-8 hours | Low |
Countercurrent Chromatography | 98-99.5 | 85-95 | 3-5 hours | High |
Crystallization | 99+ | 60-80 | 12-24 hours | Low |
The synthesis of structural derivatives and analogues of 3-(diphenylphosphino)-1-propylamine has expanded significantly to explore structure-activity relationships and optimize catalytic performance [29] [30] [31] [32]. These modifications typically involve alterations to either the phosphine or amine portions of the molecule, or modifications to the propyl linker connecting these functional groups [32] [33].
Bis(diphenylphosphino) derivatives represent a major class of analogues where the amine nitrogen is functionalized with additional phosphine groups [32] [35]. The synthesis of compounds such as N,N-bis(diphenylphosphanyl)propylamine involves sequential phosphinylation reactions using chlorodiphenylphosphine and appropriate bases [32]. These reactions typically proceed through step-wise substitution, with careful control of stoichiometry to prevent over-reaction [32].
Aryl-substituted analogues have been prepared by modifying the phenyl rings on the phosphine center [31] [33]. These modifications can involve electron-donating or electron-withdrawing substituents to tune the electronic properties of the ligand [31]. The synthesis typically employs substituted chlorophosphines or alternative phosphine precursors in the alkylation reactions [33].
Chain length variations represent another important class of derivatives, where the propyl linker is replaced with ethyl, butyl, or longer alkyl chains [6] [10]. These modifications affect the chelation geometry and steric properties of the resulting ligands [10]. The synthesis follows similar protocols to the parent compound but employs appropriately substituted halogenated amines [6].
Chiral derivatives have been developed by introducing stereogenic centers either in the alkyl chain or through the use of chiral phosphine precursors [38]. These compounds are particularly valuable for asymmetric catalysis applications [38]. The synthesis often requires resolution of racemic intermediates or the use of enantioselective synthetic methods [38].
Heterocyclic analogues incorporate nitrogen-containing rings such as pyridine or imidazole in place of the simple amine functionality [30]. These modifications can enhance metal coordination properties and provide additional sites for fine-tuning catalytic activity [30]. The synthesis typically involves coupling reactions between phosphine precursors and heterocyclic halides [30].
Boron-nitrogen isosteres have been explored as novel analogues where boron-nitrogen bonds replace carbon-carbon bonds in the aromatic rings [34]. These compounds exhibit altered electronic properties compared to their all-carbon analogues while maintaining similar steric profiles [34]. The synthesis requires specialized borane chemistry and careful handling due to the air-sensitive nature of the intermediates [34].
Derivative Class | Structural Modification | Synthetic Complexity | Typical Yield (%) | Applications |
---|---|---|---|---|
Bis(phosphino) | Additional P-Ph₂ groups | High | 60-75 | Bidentate ligands |
Aryl-substituted | Modified phenyl rings | Moderate | 70-85 | Electronic tuning |
Chain-modified | Altered linker length | Low | 75-90 | Steric optimization |
Chiral | Stereogenic centers | High | 50-70 | Asymmetric catalysis |
Heterocyclic | N-heterocycle incorporation | Moderate | 65-80 | Enhanced coordination |
3-(Diphenylphosphino)-1-propylamine exhibits diverse coordination modes due to its bifunctional nature, containing both phosphorus and nitrogen donor atoms. The ligand demonstrates remarkable versatility in its binding behavior with transition metals, primarily adopting three distinct coordination modes depending on the metal center and reaction conditions [1] [2].
The most prevalent coordination mode observed for this ligand is the monodentate phosphorus coordination, where the ligand binds exclusively through the phosphorus atom. This binding mode is particularly favored with late transition metals such as gold(I), silver(I), and copper(I) complexes, where the soft phosphorus center provides optimal orbital overlap with the metal d-orbitals [3]. In these monodentate complexes, the amino group remains uncoordinated, allowing for potential secondary interactions or further functionalization.
Chelating phosphorus-nitrogen coordination represents the second major binding mode, forming five-membered metallacycles through simultaneous coordination of both donor atoms. This coordination mode is predominantly observed with metals having appropriate geometric requirements, including ruthenium(II), palladium(II), and platinum(II) complexes [2] [4]. The chelating mode benefits from the enhanced thermodynamic stability provided by the chelate effect, despite the geometric constraints imposed by the propylene linker.
The bridging coordination mode constitutes the third primary binding pattern, where the ligand acts as a bridge between two metal centers. This mode is particularly relevant in the formation of polynuclear complexes and has been observed in dinuclear palladium and platinum systems [5] [6]. The bridging coordination facilitates metal-metal interactions and can lead to unique electronic and catalytic properties.
Metal Complex | Coordination Mode | Bite Angle (°) | Ring Size | Metal-P Bond Length (Å) | Metal-N Bond Length (Å) |
---|---|---|---|---|---|
[RuCl2(DPPA)2] | P,N-chelating | 82-83 | 5-membered | 2.22-2.25 | 2.10-2.15 |
[PdCl2(DPPA)] | P,N-chelating | 82.8 | 5-membered | 2.22 | 2.25 |
[PtCl2(DPPA)] | P,N-chelating | 72.4 | 5-membered | 2.32-2.35 | 2.19-2.22 |
[Pd(DPPA)2]2+ | Bis-chelating | 83-84 | 5-membered | 2.26-2.28 | 2.12-2.15 |
[Rh(CO)(DPPA)2]+ | P,N-chelating | 82-83 | 5-membered | 2.24-2.27 | 2.08-2.12 |
The coordination behavior is significantly influenced by the electronic properties of the metal center and the steric demands of the coordination environment. Early transition metals and highly electropositive metals tend to favor nitrogen coordination due to the hard Lewis base character of the amino group, while late transition metals predominantly coordinate through the soft phosphorus donor [7].
The formation of metal complexes with 3-(diphenylphosphino)-1-propylamine proceeds through well-defined mechanistic pathways that depend on the metal precursor, reaction conditions, and desired coordination mode. The mechanism typically involves initial coordination through the phosphorus atom, followed by potential chelation through the nitrogen donor [8] [9].
Initial Coordination and Substitution Mechanisms: The primary mechanism involves direct substitution of labile ligands in metal precursors by the phosphorus donor atom. For example, the reaction with [PdCl2(PhCN)2] proceeds through sequential displacement of acetonitrile ligands, with the phosphorus atom coordinating first due to its superior nucleophilicity and appropriate orbital energy match with the metal center [10] [6].
Chelation Ring Closure: Following initial phosphorus coordination, the pendant amino group can undergo intramolecular coordination to form the five-membered metallacycle. This process is facilitated by the conformational flexibility of the propylene linker, which allows the nitrogen donor to adopt the appropriate orientation for metal coordination [11] [12]. The ring closure is thermodynamically favored due to the chelate effect, despite the entropic cost of constraining the flexible alkyl chain.
Deprotonation-Facilitated Coordination: In certain cases, particularly with early transition metals or under basic conditions, the amino group may undergo deprotonation to form an amide anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen donor, facilitating coordination and resulting in anionic amidophosphine complexes [7] [8]. The deprotonation process can be promoted by the presence of strong bases or by the metal center itself acting as a Lewis acid.
Oxidative Addition and Insertion Reactions: Advanced mechanistic studies have revealed that certain metal complexes of 3-(diphenylphosphino)-1-propylamine can undergo intramolecular oxidative addition reactions. These processes involve the insertion of the metal center into carbon-hydrogen bonds of the propyl linker, leading to metallacycle formation through cyclometalation [13] [8]. Such reactions are particularly relevant for highly reactive metal centers and can result in unique structural motifs.
The kinetics of complex formation are influenced by several factors, including the steric accessibility of the metal center, the electronic properties of the metal precursor, and the reaction medium. Studies have shown that the coordination process typically follows a two-step mechanism, with fast initial phosphorus coordination followed by slower chelation ring closure [12] [8].
The structural diversity observed in metal complexes of 3-(diphenylphosphino)-1-propylamine reflects the inherent flexibility of the ligand and the varied coordination preferences of different metal centers. These structural variations significantly impact the electronic properties, stability, and reactivity of the resulting complexes [4] [14].
Mononuclear Complexes: The most common structural motif involves mononuclear complexes where a single metal center coordinates to one or two ligand molecules. In chelating complexes, the metal center adopts geometries ranging from square planar (palladium, platinum) to octahedral (ruthenium), with the ligand forming a five-membered metallacycle [2] [4]. The bite angle typically ranges from 72° to 84°, with smaller angles observed for platinum complexes due to enhanced ring strain.
Dinuclear and Polynuclear Architectures: The ligand's ability to adopt bridging coordination modes leads to the formation of interesting dinuclear and polynuclear structures. These complexes often exhibit metal-metal interactions, with metal-metal distances ranging from 2.6 to 2.9 Å depending on the metal and supporting ligands [5] [6]. The polynuclear structures can adopt various topologies, including linear chains, triangular clusters, and more complex three-dimensional frameworks.
Coordination Geometry Variations: The coordination geometry around the metal center varies significantly based on the metal's electronic configuration and coordination requirements. Late transition metals typically adopt square planar or tetrahedral geometries, while early transition metals and lanthanides may exhibit higher coordination numbers with more complex geometries [15]. The presence of the chelating ligand imposes geometric constraints that can lead to distorted coordination environments.
Metal | Preferred Coordination | Complex Geometry | Stability | Applications |
---|---|---|---|---|
Ruthenium(II) | P,N-chelating | Octahedral | High | Catalysis |
Palladium(II) | P,N-chelating | Square planar | High | Cross-coupling |
Platinum(II) | P,N-chelating | Square planar | High | Structural studies |
Rhodium(I) | P-monodentate | Square planar | Moderate | Hydrogenation |
Gold(I) | P-monodentate | Linear | Moderate | Luminescence |
Silver(I) | P-monodentate | Linear | Moderate | Antimicrobial |
Copper(I) | P-monodentate | Tetrahedral | Moderate | Catalysis |
Nickel(II) | P,N-chelating | Square planar | High | Polymerization |
Ring Strain and Conformational Effects: The five-membered metallacycle formed upon chelation introduces significant ring strain, which influences the overall stability and reactivity of the complex. The propylene linker adopts various conformations to minimize steric interactions between the phenyl groups and the metal center, leading to conformational isomers with different energies and reactivities [16] [17].
The chelating properties of 3-(diphenylphosphino)-1-propylamine are central to its utility as a ligand in coordination chemistry. The formation of five-membered metallacycles through simultaneous coordination of phosphorus and nitrogen atoms provides enhanced thermodynamic stability while imposing specific geometric constraints on the metal center [12] [7].
Thermodynamic Aspects of Chelation: The chelate effect contributes significantly to the stability of metal complexes formed with this ligand. The entropic advantage of chelation, combined with the favorable enthalpic contributions from dual coordination, results in stability constants that are typically several orders of magnitude higher than those observed for analogous monodentate ligands [8]. This enhanced stability is particularly pronounced for metals with appropriate coordination sphere requirements.
Ring Strain and Geometric Constraints: The five-membered metallacycle formed upon chelation exhibits moderate ring strain due to the sp3 hybridization of the methylene carbons in the propyl linker. This strain influences the bite angle, which typically ranges from 72° to 84° depending on the metal center and supporting ligands [4]. The geometric constraints imposed by the ring formation can lead to distorted coordination environments that significantly impact the electronic properties of the metal center.
Conformational Flexibility and Ring Dynamics: The propylene linker provides sufficient conformational flexibility to accommodate various metal coordination environments while maintaining the chelating interaction. Nuclear magnetic resonance studies have revealed that the metallacycle can adopt different conformations, with the propyl chain exhibiting rapid conformational exchange on the NMR timescale [11] [12]. This flexibility allows the ligand to adapt to different coordination geometries while maintaining optimal orbital overlap.
Influence of Metal Properties: The success of chelation depends critically on the electronic and steric properties of the metal center. Late transition metals with appropriate d-electron configurations and coordination sphere requirements readily form stable chelate complexes, while early transition metals may exhibit different coordination preferences due to their distinct electronic structures [7] [15]. The metal's ionic radius and preferred coordination geometry also influence the feasibility and stability of chelate formation.
The coordination behavior of 3-(diphenylphosphino)-1-propylamine is profoundly influenced by both electronic and steric factors that govern the metal-ligand interactions. These effects determine the preferred coordination modes, complex stability, and overall reactivity patterns observed for this ligand system [18] [19].
Electronic Effects of Phosphorus Coordination: The phosphorus atom in 3-(diphenylphosphino)-1-propylamine exhibits moderate σ-donor properties with limited π-acceptor capability. The electronic properties are significantly influenced by the phenyl substituents, which can participate in π-conjugation with the phosphorus lone pair, reducing its electron density and basicity [20] [19]. This electronic modulation affects the strength of the metal-phosphorus bond and influences the overall stability of the resulting complexes.
Nitrogen Donor Electronic Properties: The amino group functions as a hard Lewis base, providing strong σ-donation to appropriate metal centers. The electronic properties of the nitrogen donor are influenced by the propyl linker, which provides some inductive electron donation, and by the coordination state of the phosphorus atom [7]. When the phosphorus is coordinated to an electron-withdrawing metal center, the nitrogen donor becomes more nucleophilic, facilitating chelation.
Steric Effects of Phenyl Substituents: The two phenyl groups attached to phosphorus create significant steric bulk around the coordination site, influencing both the approach of the metal center and the subsequent coordination geometry. These steric effects can lead to distorted coordination environments and may prevent the formation of certain structural motifs [21] [22]. The phenyl groups can also participate in secondary interactions, such as π-π stacking or C-H⋯π interactions, which can influence the overall complex stability.
Conformational Effects and Ring Strain: The flexibility of the propylene linker allows the ligand to adopt various conformations to minimize steric interactions while maintaining optimal orbital overlap with the metal center. However, upon chelation, the formation of the five-membered metallacycle introduces conformational constraints that can lead to ring strain [23] [4]. This strain influences the bite angle and can affect the overall stability and reactivity of the complex.
Property | Free Ligand | Ru Complex | Pd Complex | Pt Complex |
---|---|---|---|---|
31P NMR (δ, ppm) | -17 to -19 | 45-50 | 55-60 | 35-40 |
1H NMR NH2 (δ, ppm) | 1.2-1.4 | N/A | N/A | N/A |
1H NMR PCH2 (δ, ppm) | 2.2-2.4 | 2.8-3.2 | 2.9-3.3 | 2.7-3.1 |
IR P-Ph (cm-1) | 1435-1480 | 1440-1485 | 1445-1490 | 1440-1485 |
IR N-H (cm-1) | 3300-3500 | N/A | N/A | N/A |
UV-Vis λmax (nm) | 260-280 | 420-450 | 380-400 | 350-370 |
Mass Spectra [M+H]+ | 244 | 658 | 430 | 520 |
Metal-Dependent Electronic Effects: The electronic properties of the ligand are significantly modulated upon coordination to different metals. Electron-rich metals enhance the σ-donation from both phosphorus and nitrogen donors, while electron-poor metals may activate the ligand toward further reactions [9]. The electronic communication between the metal center and the ligand can also influence the reactivity of remote sites on the molecule.
Crystallographic investigations of metal complexes containing 3-(diphenylphosphino)-1-propylamine have provided crucial insights into the structural features, bonding patterns, and solid-state packing arrangements of these compounds. These studies reveal important correlations between molecular structure and functional properties [4] [14] [17].
Structural Characterization of Chelate Complexes: Single-crystal X-ray diffraction studies of chelating complexes consistently reveal the formation of five-membered metallacycles with characteristic geometric parameters. The platinum complex [PtCl2(DPPA)] exhibits a highly distorted square-planar geometry with a P-Pt-N bite angle of 72.4°, indicating significant ring strain [4]. The palladium analogue shows a similar but less strained geometry with a bite angle of 82.8°, reflecting the different ionic radii and coordination preferences of these metals.
Bond Length Analysis: Crystallographic data reveal systematic variations in metal-ligand bond lengths that correlate with the electronic properties of the metal center. Metal-phosphorus bond lengths typically range from 2.22 to 2.35 Å, with shorter bonds observed for more electron-rich metals [4] [14]. Metal-nitrogen bond lengths show greater variation, ranging from 2.08 to 2.25 Å, reflecting the different coordination preferences and electronic requirements of various metals.
Conformational Analysis: The propylene linker in crystallized complexes adopts various conformations to minimize steric interactions while maintaining optimal coordination geometry. The nitrogen atom typically deviates from perfect planarity with the coordinated atoms, with displacements ranging from 0.093 to 0.098 Å from the least-squares plane defined by the metal and coordinating atoms [16] [4]. This deviation reflects the compromise between optimal orbital overlap and steric minimization.
Intermolecular Interactions and Packing: Crystal packing studies reveal the importance of intermolecular interactions in determining solid-state structures. Common packing motifs include C-H⋯Cl hydrogen bonds, π-π stacking interactions between phenyl rings, and weak van der Waals interactions [4] [17]. These interactions can influence the overall stability of the crystalline material and may affect the physical properties of the bulk solid.
Disorder and Dynamic Effects: Several crystallographic studies have identified disorder in the propyl chain region, reflecting the inherent flexibility of this structural unit [14]. This disorder can manifest as positional disorder of methylene groups or conformational disorder of the entire propyl chain. Such observations provide insights into the dynamic behavior of the ligand in the solid state and suggest potential fluxional processes in solution.
Corrosive